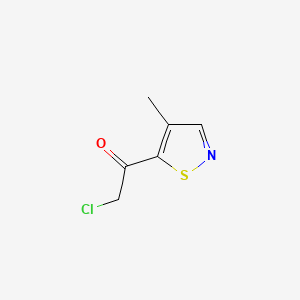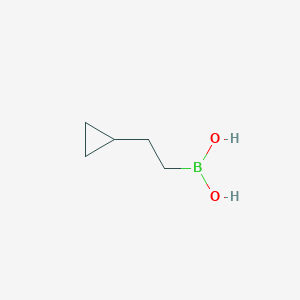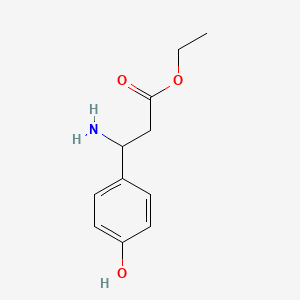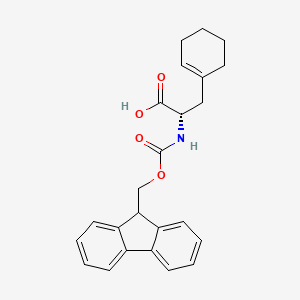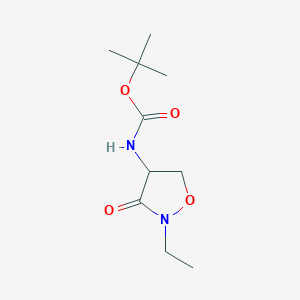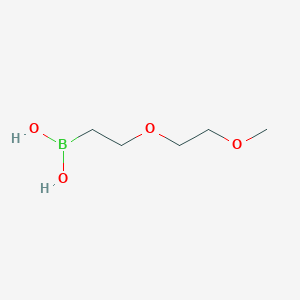
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate typically involves the reaction of 4-bromo-2,6-dimethylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.
化学反应分析
Types of Reactions
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form phenols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) in aqueous or alcoholic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Ester hydrolysis: Formation of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid.
Oxidation: Formation of quinones.
Reduction: Formation of phenols.
科学研究应用
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with bacterial proteins .
相似化合物的比较
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the phenoxy and dimethyl substitutions.
Methyl 2-(4-bromophenoxy)acetate: Similar structure but without the additional methyl groups on the phenyl ring.
Methyl 2-(4-bromo-2-fluorophenyl)acetate: Contains a fluorine atom instead of the dimethyl groups.
Uniqueness
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate is unique due to the presence of both bromine and two methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its simpler analogs .
属性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC 名称 |
methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-7-4-9(12)5-8(2)11(7)15-6-10(13)14-3/h4-5H,6H2,1-3H3 |
InChI 键 |
GIFPKKADQXWDEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OCC(=O)OC)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)

![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)
